physicochemical properties of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
physicochemical properties of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties—governing everything from a molecule's interaction with biological membranes to its stability in formulation—dictate its pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth technical overview of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (CAS No. 1152502-54-9), a molecule of interest for researchers and drug development professionals. We will move beyond theoretical data to detail the robust, field-proven experimental protocols required to elucidate its core physicochemical characteristics: aqueous solubility, acidity constant (pKa), and lipophilicity (LogP). The causality behind each experimental choice is explained to provide not just a method, but a self-validating system for generating trustworthy and reproducible data.
Section 1: Molecular Structure and Identity
A precise understanding of a molecule's identity is the starting point for all subsequent characterization. The structural and identifying information for the title compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid | ChemScene[4] |
| CAS Number | 1152502-54-9 | ChemScene[4] |
| Molecular Formula | C₁₁H₁₅NO₅S | ChemScene[4] |
| Molecular Weight | 273.31 g/mol | ChemScene, PubChem[4][5] |
| SMILES | O=C(O)CS(=O)(NC1=CC=C(OC(C)C)C=C1)=O | ChemScene[4] |
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Caption: Workflow for Shake-Flask Solubility Determination.
Section 4: Acidity Constant (pKa)
Theoretical Background: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. [6]This is vital for predicting a drug's behavior in different physiological compartments. For 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid, two ionizable groups are present: a strongly acidic carboxylic acid and a weakly acidic sulfonamide proton. Potentiometric titration is a direct and reliable method for determining pKa values, especially for compounds with sufficient aqueous solubility. [7][8][9] Experimental Protocol: pKa Determination by Potentiometric Titration
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Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [7]2. Sample Preparation: Accurately weigh and dissolve the compound in a known volume of purified water to create a solution of known concentration (e.g., 1 mM). [9]A co-solvent may be used if solubility is low, but its effect on the pKa must be considered. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added. [7]3. Initial pH Adjustment: For an acidic compound, the starting pH of the solution is typically made more acidic (e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). [9]4. Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature, and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute). [7][9]5. Data Collection: Continue the titration well past the expected equivalence point(s), for instance, up to pH 12.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. This can be determined more accurately from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility. [7]
Caption: Workflow for pKa Determination via Potentiometry.
Section 5: Lipophilicity (LogP)
Theoretical Background: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's distribution between a lipid-like (n-octanol) and an aqueous phase. [10]It is a crucial parameter for predicting membrane permeability, plasma protein binding, and overall ADME properties. [11][12]A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane transport. The shake-flask method is the internationally recognized standard for experimental LogP determination. [10][13] Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (LogP)
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 phosphate buffer to mimic physiological conditions) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.
-
Sample Preparation: Dissolve a known amount of the compound in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial. The volume ratio is often adjusted based on the expected LogP.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation, especially if an emulsion forms.
-
Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. [14]A standard curve prepared in the mobile phase should be used for quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [12] * P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
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Caption: Workflow for Shake-Flask LogP Determination.
Conclusion
The physicochemical properties of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid are fundamental to its potential as a therapeutic agent. While computational tools provide valuable initial estimates, the experimental determination of solubility, pKa, and LogP using the robust protocols detailed herein is indispensable for accurate characterization. The presence of a carboxylic acid suggests significant pH-dependent solubility and an acidic pKa, while the calculated LogP of 1.3 indicates a balanced lipophilicity. The interplay of these properties will ultimately govern the compound's absorption, distribution, and interaction with its biological target. This guide provides the necessary framework for researchers to generate the high-quality, reliable data needed to advance this compound through the drug development pipeline.
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